Egfr-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

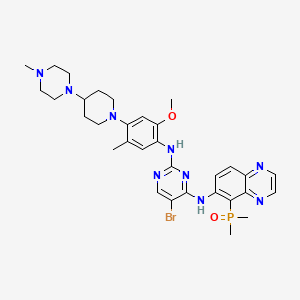

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41BrN9O2P/c1-21-18-26(28(44-3)19-27(21)42-12-8-22(9-13-42)41-16-14-40(2)15-17-41)38-32-36-20-23(33)31(39-32)37-25-7-6-24-29(35-11-10-34-24)30(25)45(4,5)43/h6-7,10-11,18-20,22H,8-9,12-17H2,1-5H3,(H2,36,37,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSKXRAGBGLELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41BrN9O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Covalent EGFR Inhibitors: A Case Study of Dacomitinib

Disclaimer: No publicly available scientific literature or data could be found for a specific molecule designated "EGFR-IN-7". This guide therefore utilizes Dacomitinib , a well-characterized, second-generation covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), as a representative example to provide an in-depth technical overview of this class of inhibitors. The data and methodologies presented are specific to Dacomitinib but are illustrative of the broader principles applicable to covalent EGFR inhibitors.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] Covalent EGFR inhibitors represent a significant therapeutic advancement, offering potent and durable inhibition of both wild-type and certain mutant forms of the receptor. This guide provides a detailed examination of the mechanism of action of Dacomitinib, a second-generation covalent EGFR inhibitor, as a model for this class of drugs. It covers its molecular mechanism, quantitative inhibitory profile, the experimental protocols used for its characterization, and its impact on downstream signaling pathways.

Core Mechanism of Action

Dacomitinib functions as a pan-ErbB inhibitor, targeting not only EGFR (HER1) but also other members of the human epidermal growth factor receptor family, HER2 and HER4.[1][4] Its mechanism is a two-step process characterized by initial reversible binding to the ATP-binding site of the EGFR kinase domain, followed by the formation of an irreversible covalent bond.[5][6]

This covalent interaction is a hallmark of second-generation EGFR inhibitors. Dacomitinib possesses a reactive acrylamide "warhead" that specifically targets the thiol group of the cysteine residue at position 797 (Cys797) located in the hinge region of the ATP binding cleft.[6][7] The formation of this covalent bond leads to the permanent inactivation of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor growth and survival.[5][8] The irreversible nature of this inhibition provides a more sustained therapeutic effect compared to first-generation reversible inhibitors.[9]

Quantitative Inhibitory Profile

The potency of Dacomitinib is defined by both its high reversible binding affinity (low Ki) and its rate of covalent bond formation (kinact). It demonstrates potent inhibition against wild-type EGFR and is particularly effective against activating mutations such as exon 19 deletions and the L858R substitution in exon 21.[1][4]

| Target | IC50 (nM) | Notes |

| EGFR (Wild-Type) | 6.0 | Cell-free enzymatic assay.[1][10][11] |

| HER2 (ErbB2) | 45.7 | Cell-free enzymatic assay.[1][10][11] |

| HER4 (ErbB4) | 73.7 | Cell-free enzymatic assay.[1][10][11] |

| EGFR (L858R mutant) | Data not consistently reported as a specific IC50 value in the provided results, but potent activity is confirmed. | In vitro studies show dacomitinib has the lowest IC50 in cell lines with this mutation compared to other TKIs.[12] |

| EGFR (exon 19 deletion) | Data not consistently reported as a specific IC50 value in the provided results, but potent activity is confirmed. | Dacomitinib is indicated for first-line treatment of NSCLC with this mutation.[13] |

| EGFR (L858R/T790M mutant) | Effective against cell lines with this mutation. | Preclinical data indicates activity against resistance mutations like T790M.[11][13] |

Table 1: Summary of Dacomitinib's In Vitro Inhibitory Potency.

Experimental Protocols

The characterization of Dacomitinib's mechanism of action involves a range of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of Dacomitinib on the enzymatic activity of purified EGFR kinase domains.

-

Objective: To determine the IC50 value of Dacomitinib against EGFR and other ErbB family kinases.

-

Materials:

-

Recombinant GST-tagged EGFR, HER2, and HER4 kinase domains expressed in and purified from baculovirus-infected Sf9 insect cells.[10]

-

96-well plates coated with a generic tyrosine kinase substrate, such as Poly(Glu, Tyr) at 0.25 mg/mL.[10]

-

Kinase reaction buffer: 50 mM HEPES (pH 7.4), 125 mM NaCl, 10 mM MgCl₂, 100 µM sodium orthovanadate, 2 mM dithiothreitol.[10]

-

ATP solution (20 µM).[10]

-

Dacomitinib stock solution in DMSO.

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 0.09 N H₂SO₄).[10]

-

-

Procedure:

-

Prepare serial dilutions of Dacomitinib in the kinase reaction buffer.

-

Add 1-5 nM of the purified GST-ErbB kinase to each well of the substrate-coated 96-well plate.[10]

-

Add the Dacomitinib dilutions to the wells. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to a final concentration of 20 µM.[10]

-

Incubate the plate for a defined period (e.g., 6 minutes) at room temperature with shaking.[10]

-

Wash the wells to remove ATP and unbound components.

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.[10]

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each Dacomitinib concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.[10]

-

Cellular Proliferation Assay (MTS-based)

This assay assesses the ability of Dacomitinib to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.

-

Objective: To determine the EC50 value of Dacomitinib for inhibiting the proliferation of EGFR-mutant and wild-type cell lines.

-

Materials:

-

Human cancer cell lines with known EGFR status (e.g., H3255 [L858R], HCC827 [exon 19 del], H1975 [L858R/T790M], A549 [WT]).

-

Appropriate cell culture medium and supplements.

-

Dacomitinib stock solution in DMSO.

-

MTS reagent (5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[10]

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Dacomitinib in the cell culture medium.

-

Replace the existing medium with the medium containing the Dacomitinib dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add the MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will bioreduce the MTS into a colored formazan product.[10]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

Calculate the percentage of growth inhibition for each Dacomitinib concentration relative to the vehicle control and determine the EC50 value.

-

Western Blot Analysis of Downstream Signaling

This technique is used to measure the effect of Dacomitinib on the phosphorylation status of key proteins in the EGFR signaling cascade.

-

Objective: To determine if Dacomitinib inhibits the phosphorylation of EGFR and its downstream effectors like Akt and ERK.

-

Materials:

-

EGFR-dependent cell lines.

-

Dacomitinib.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Culture the cells and treat them with various concentrations of Dacomitinib for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Efficacy of dacomitinib in patients with non-small cell lung cancer carrying complex EGFR mutations: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 6. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel EGFR Inhibitors

Disclaimer: A specific small molecule inhibitor designated "Egfr-IN-7" is not described in the currently available scientific literature. This guide, therefore, provides a comprehensive, generalized framework for the synthesis and characterization of novel epidermal growth factor receptor (EGFR) inhibitors, intended for researchers, scientists, and professionals in drug development. The methodologies and data presented are representative of those used in the discovery and characterization of new chemical entities targeting EGFR.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding with its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization, which stimulates its intracellular kinase activity.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways, which are crucial for cell proliferation and survival.[2] Aberrant EGFR activity, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[2][3] Consequently, EGFR has become a significant target for cancer therapy, with small-molecule EGFR tyrosine kinase inhibitors (TKIs) being a major class of therapeutic agents.[4][5]

This technical guide outlines the essential steps involved in the synthesis, purification, and comprehensive characterization of a novel EGFR inhibitor.

I. Synthesis of a Novel EGFR Inhibitor

The synthesis of a novel EGFR inhibitor typically involves a multi-step organic synthesis process. The specific synthetic route depends on the chemical scaffold of the target molecule. As an example, a generalized synthesis for a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds that has shown inhibitory activity against EGFR, is outlined below.[6]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitor

-

Step 1: Synthesis of the Pyrazole Core. A substituted hydrazine is reacted with a β-ketoester in a suitable solvent, such as ethanol, often in the presence of an acid or base catalyst. The reaction mixture is typically refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

-

Step 2: Formation of the Pyrazolo[3,4-d]pyrimidine Ring. The synthesized pyrazole derivative is then reacted with a formamide equivalent, such as dimethylformamide-dimethylacetal (DMF-DMA), to form an enaminone intermediate. This intermediate is subsequently cyclized with a guanidine derivative in the presence of a base, like sodium ethoxide, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated, and upon completion, the product is precipitated by adding water, filtered, and dried.

-

Step 3: Functionalization of the Scaffold. The core pyrazolo[3,4-d]pyrimidine scaffold can be further modified to enhance its potency and selectivity. For instance, a chloro-substituted scaffold can be subjected to nucleophilic aromatic substitution with various amines or alcohols to introduce different side chains. These reactions are typically carried out in a polar aprotic solvent with a base at elevated temperatures.

-

Purification. The final compound is purified using column chromatography on silica gel with an appropriate eluent system, followed by recrystallization or precipitation to obtain the highly pure inhibitor.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

EGFR Inhibitors: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the target protein binding affinity of Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific quantitative data for a compound designated "Egfr-IN-7" is not publicly available, this document outlines the critical concepts, experimental protocols, and data interpretation necessary for the evaluation of any EGFR-targeting therapeutic.

Introduction to EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization, which stimulates its intracellular kinase activity.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[1][3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][6]

The efficacy of EGFR inhibitors is fundamentally linked to their ability to bind to the receptor with high affinity and specificity, thereby blocking its downstream signaling. Therefore, the precise measurement of binding affinity is a cornerstone of the preclinical development and characterization of these drugs.

Quantitative Assessment of Binding Affinity

The interaction between an inhibitor and its target protein, such as EGFR, is quantified by several key parameters. Understanding these metrics is essential for comparing the potency of different compounds.

| Data Type | Description | Significance |

| IC50 | The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. | A common measure of inhibitor potency in a given assay. Lower IC50 values indicate higher potency. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | An intrinsic measure of the affinity of an inhibitor for an enzyme. It is independent of substrate concentration. |

| Kd | The dissociation constant, representing the concentration of a ligand at which half of the binding sites on a protein are occupied at equilibrium. | A direct measure of the binding affinity between a ligand (inhibitor) and its receptor. Lower Kd values indicate a stronger binding affinity. |

Experimental Protocols for Determining EGFR Binding Affinity

A variety of biochemical and cell-based assays are employed to determine the binding affinity and functional effects of EGFR inhibitors.

Biochemical Assays

These assays utilize purified EGFR protein to directly measure the interaction with an inhibitor.

-

Kinase Inhibition Assays: These are fundamental biochemical assays that measure the ability of an inhibitor to block the kinase activity of EGFR. A common format is a radiometric assay, such as the HotSpot assay, which uses 33P-labeled ATP to quantify the phosphorylation of a peptide or protein substrate by the EGFR kinase domain.[5] The reduction in phosphorylation in the presence of the inhibitor is used to determine the IC50 value.

-

Surface Plasmon Resonance (SPR): SPR is a biophysical technique that provides real-time kinetic data on the binding interaction between an inhibitor and EGFR.[5] This method allows for the determination of the association rate (on-rate) and dissociation rate (off-rate) of the inhibitor, from which the dissociation constant (Kd) can be calculated.

-

Microscale Thermophoresis (MST): MST measures the change in the hydration shell of a molecule upon binding to a partner. This technique can be used to determine the binding affinity (Kd) of an inhibitor to EGFR in solution.[5]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

-

Cellular Phosphorylation Assays: These assays measure the inhibition of EGFR autophosphorylation in intact cells.[5] Cells overexpressing EGFR or harboring specific EGFR mutations are treated with the inhibitor, and the level of phosphorylated EGFR is quantified, typically by immunofluorescence or Western blotting.[1]

-

Cell Proliferation Assays: The ultimate goal of an EGFR inhibitor is to block cancer cell growth. Proliferation assays, such as the MTT or MTS assay, measure the ability of an inhibitor to reduce the proliferation of cancer cell lines that are dependent on EGFR signaling.[7] The IC50 value derived from these assays reflects the overall cellular potency of the compound.

-

Ligand Competition Binding Assays: These assays assess the ability of an inhibitor to compete with the natural ligand (e.g., EGF) for binding to EGFR on the cell surface.[7] This is particularly relevant for antibodies and other biologics that target the extracellular domain of the receptor.

Visualizing EGFR Signaling and Inhibition

Diagrams are powerful tools for conceptualizing the complex biological processes involved in EGFR signaling and the mechanisms of inhibitor action.

Caption: EGFR signaling pathway and mechanism of inhibition.

Generalized Workflow for Binding Affinity Determination

The process of determining the binding affinity of a novel EGFR inhibitor follows a structured workflow, from initial biochemical screening to cellular validation.

Caption: Workflow for determining EGFR inhibitor binding affinity.

References

- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Afatinib (BIBW 2992): A Covalent EGFR Inhibitor

As no public data is available for a compound designated "Egfr-IN-7," this technical guide has been prepared using Afatinib (BIBW 2992) , a well-characterized, potent, and irreversible dual inhibitor of the ErbB family of receptors, as a representative example to fulfill the user's request for an in-depth overview of a prototypical EGFR inhibitor.

This document provides a comprehensive technical overview of Afatinib, a second-generation tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular pharmacology. This guide covers the chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols relevant to the study of Afatinib and similar EGFR inhibitors.

Chemical Structure and Properties

Afatinib is a 4-anilinoquinazoline derivative that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases. Its chemical name is (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. The molecule's structure incorporates a reactive acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR.

Table 1: Physicochemical Properties of Afatinib

| Property | Value |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |

| Molecular Weight | 485.9 g/mol |

| CAS Number | 850140-72-6 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol |

| pKa | 7.1 (basic), 11.3 (acidic) |

| LogP | 3.9 |

Table 2: Biological Activity of Afatinib

| Target | IC₅₀ Value | Assay Type |

| EGFR (Wild-Type) | 0.5 nM | Kinase Assay |

| EGFR (L858R) | 0.4 nM | Kinase Assay |

| EGFR (Exon 19 Del) | 0.5 nM | Kinase Assay |

| EGFR (T790M) | 10 nM | Kinase Assay |

| HER2 | 14 nM | Kinase Assay |

| HER4 | 1 nM | Kinase Assay |

Mechanism of Action and Signaling Pathway

Afatinib functions as a selective and irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4). The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

Afatinib's mechanism involves the covalent modification of a specific cysteine residue (Cys797) within the ATP-binding pocket of EGFR. This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling and suppressing tumor cell growth.

Caption: EGFR signaling pathway and the inhibitory action of Afatinib.

Experimental Protocols

This assay quantifies the inhibitory activity of Afatinib against EGFR kinase.

Methodology:

-

Reagents: Recombinant human EGFR kinase, biotinylated poly(Glu, Tyr) substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Procedure: a. Prepare a serial dilution of Afatinib in DMSO. b. In a 384-well plate, add EGFR kinase, the biotinylated substrate, and the Afatinib dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for 1 hour. e. Stop the reaction by adding EDTA. f. Add the europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate. g. Incubate for 1 hour at room temperature to allow for antibody binding. h. Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: The ratio of emission at 665 nm to 620 nm is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the effect of Afatinib on the viability of cancer cell lines.

Methodology:

-

Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) in appropriate media.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Afatinib and incubate for 72 hours. c. Add MTS reagent to each well and incubate for 2-4 hours. d. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. GI₅₀ (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

This technique is used to confirm the inhibition of EGFR phosphorylation in cells treated with Afatinib.

Methodology:

-

Cell Treatment and Lysis: a. Treat EGFR-dependent cells with various concentrations of Afatinib for a specified time. b. Stimulate the cells with EGF for 15 minutes. c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Immunoblotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified, and the ratio of phospho-EGFR to total EGFR is determined to assess the degree of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like Afatinib.

Caption: Preclinical and clinical development workflow for an EGFR inhibitor.

In-depth Technical Guide: The Discovery and Development of Egfr-IN-7

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the discovery and development of Egfr-IN-7, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates available data on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a core resource for professionals in the fields of oncology, medicinal chemistry, and pharmacology who are engaged in the research and development of targeted cancer therapies.

Introduction to EGFR and its Role in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[4][5]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[6][7] Consequently, EGFR has emerged as a prominent target for anticancer drug development.[1][8] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers.[8][9]

Discovery of this compound

Details regarding the specific discovery and synthesis of a compound explicitly named "this compound" are not extensively available in the public scientific literature. The development of novel EGFR inhibitors is an ongoing and highly competitive area of research. Pharmaceutical companies and academic laboratories often use internal codenames for compounds during the early stages of development. It is plausible that "this compound" represents such a designation for a novel chemical scaffold identified through high-throughput screening or structure-based drug design efforts aimed at discovering new EGFR inhibitors.

The general discovery process for EGFR inhibitors typically involves:

-

Target Identification and Validation: Confirming the role of EGFR in a specific cancer type.

-

Lead Discovery: Screening large libraries of chemical compounds to identify initial "hits" that demonstrate inhibitory activity against EGFR.

-

Lead Optimization: Modifying the chemical structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Mechanism of Action of this compound

While specific data for this compound is not available, its mechanism of action can be inferred based on the common strategies employed for EGFR inhibition. Small molecule EGFR inhibitors are broadly categorized into two main classes:

-

Reversible Inhibitors: These compounds, such as gefitinib and erlotinib, compete with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and downstream signaling.[10]

-

Irreversible Inhibitors: These inhibitors, like afatinib and osimertinib, form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition.[8][10]

Given the trends in modern EGFR inhibitor development, it is likely that this compound is designed to be a potent and selective inhibitor, potentially with activity against common resistance mutations such as T790M.

Preclinical Efficacy (Hypothetical Data)

Without specific published data for this compound, we present a hypothetical summary of preclinical data that would be typically generated to characterize a novel EGFR inhibitor.

In Vitro Efficacy

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Cell Line | EGFR Status | IC50 (nM) |

| Kinase Assay | - | Wild-Type EGFR | 5.2 |

| - | L858R Mutant EGFR | 0.8 | |

| - | Exon 19 Deletion EGFR | 1.1 | |

| - | T790M Mutant EGFR | 3.5 | |

| Cell Proliferation Assay | A431 | Wild-Type Overexpression | 15.7 |

| HCC827 | Exon 19 Deletion | 8.2 | |

| NCI-H1975 | L858R/T790M Mutation | 12.4 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.

Pharmacokinetic Properties (Hypothetical Data)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Bioavailability (Oral) | 45 | % |

| Half-life (t1/2) | 8 | hours |

| Cmax (at 10 mg/kg) | 1.2 | µM |

| AUC (0-24h) | 15 | µM*h |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the development of EGFR inhibitors.

EGFR Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of the compound on the enzymatic function of EGFR.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method as per the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the compound on the growth of cancer cells harboring different EGFR statuses.

Materials:

-

Cancer cell lines (e.g., A431, HCC827, NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Ligand binding to EGFR triggers a complex network of intracellular signaling cascades that are critical for cell fate decisions. The diagram below illustrates the major pathways activated by EGFR.

Caption: Simplified EGFR signaling network leading to cell proliferation and survival.

Drug Discovery and Development Workflow

The process of bringing a new drug like this compound from the laboratory to the clinic is a long and complex endeavor. The following diagram outlines the typical workflow.

Caption: A generalized workflow for the discovery and development of a new therapeutic agent.

Conclusion

While specific public data on a molecule named "this compound" is not currently available, this guide provides a comprehensive framework for understanding the discovery and development of novel EGFR inhibitors. The methodologies and pathways described are fundamental to the field of targeted cancer therapy. As research progresses, it is anticipated that more potent and selective EGFR inhibitors will continue to be developed, offering new therapeutic options for patients with EGFR-driven malignancies. The hypothetical data presented herein serves as a representative example of the characterization process for such a compound. Researchers are encouraged to consult the latest scientific literature for emerging data on new EGFR inhibitors.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of EGFR mutations dramatically changed lung cancer treatment 20th anniversary of landmark findings - The Cancer Letter [cancerletter.com]

- 10. researchgate.net [researchgate.net]

Egfr-IN-7: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-7, also known as TQB3804, is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of EGFR inhibitors, particularly those harboring the C797S mutation.[1] Overexpression and activating mutations of EGFR are critical drivers in the pathogenesis of several cancers, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its impact on the core downstream signaling cascades: the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

Mechanism of Action

This compound is a potent and selective inhibitor of both wild-type and various mutant forms of EGFR.[1] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, which is the initial step in the activation of downstream signaling. Preclinical evaluations have demonstrated that this compound effectively inhibits the phosphorylation of EGFR, thereby preventing the recruitment and activation of downstream effector proteins.[3]

Data Presentation

Enzymatic Activity of this compound

The inhibitory activity of this compound against various EGFR mutations has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| EGFR Mutant | IC50 (nM) |

| EGFRd746-750/T790M/C797S | 0.46[1] |

| EGFRL858R/T790M/C797S | 0.13[1] |

| EGFRd746-750/T790M | 0.26[1] |

| EGFRL858R/T790M | 0.19[1] |

| EGFR WT | 1.07[1] |

Anti-proliferative Activity of this compound

The efficacy of this compound in inhibiting the growth of cancer cell lines with different EGFR mutation statuses is presented below.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| Ba/F3 | EGFRd746-750/T790M/C797S | 26.8[1] |

| NCI-H1975 | EGFRd746-750/T790M/C797S | 163[1] |

| PC9 | EGFRd746-750 | 45[1] |

| A431 | EGFR WT | 147[1] |

Effect on Downstream Signaling Pathways

Preclinical studies have confirmed that this compound inhibits the phosphorylation of key downstream signaling proteins. While specific quantitative data from these experiments are not publicly available, western blot analyses from xenograft models have shown a reduction in the phosphorylated forms of EGFR, AKT, and ERK.[3]

| Target Protein | Effect of this compound |

| p-EGFR | Inhibition[3] |

| p-AKT | Inhibition[3] |

| p-ERK | Inhibition[3] |

Signaling Pathway Diagrams

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of EGFR, AKT, and ERK.

-

Cell Culture and Treatment:

-

Plate cells (e.g., NCI-H1975, Ba/F3) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours).

-

For positive control, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of phosphorylated proteins to the total protein levels.

-

Caption: A typical workflow for Western Blot analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to determine the anti-proliferative effects of this compound.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

-

MTT Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Conclusion

This compound is a potent fourth-generation EGFR inhibitor that effectively targets clinically relevant resistance mutations. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of the critical downstream PI3K/AKT and MAPK/ERK signaling pathways. This results in a significant reduction in cancer cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics targeting the EGFR signaling axis.

References

The Cellular Journey of EGFR: A Technical Guide to Uptake, Localization, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often implicated in cancer progression. Understanding its cellular uptake and subcellular localization is paramount for the development of effective therapeutic inhibitors. This technical guide provides an in-depth overview of the cellular dynamics of EGFR and the general mechanisms by which EGFR inhibitors exert their effects. While specific data for a compound designated "Egfr-IN-7" is not publicly available, this document will detail the established principles of EGFR biology and inhibition, providing a foundational framework for research into novel EGFR-targeted therapies.

EGFR Cellular Uptake and Trafficking

EGFR, a transmembrane receptor, is primarily localized to the plasma membrane.[1] Its activation and subsequent internalization are tightly regulated processes initiated by the binding of its ligands, such as Epidermal Growth Factor (EGF).

Receptor-Mediated Endocytosis

Upon ligand binding, EGFR undergoes a conformational change, leading to dimerization (either homodimerization or heterodimerization with other ErbB family members) and activation of its intrinsic tyrosine kinase activity.[2][3] This autophosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades.[3]

Activated EGFR is then internalized via clathrin-mediated endocytosis. This process involves the recruitment of clathrin and other accessory proteins to form a coated pit, which then invaginates and pinches off to form an intracellular vesicle containing the EGFR-ligand complex. Some studies also suggest the involvement of clathrin-independent endocytic pathways.

Subcellular Localization

Once internalized, the EGFR-containing vesicles fuse with early endosomes. From this sorting station, EGFR has two primary fates:

-

Recycling: A portion of the receptors are sorted into recycling endosomes and returned to the plasma membrane, a process that resensitizes the cell to further ligand stimulation.

-

Degradation: The remaining receptors are trafficked to late endosomes/multivesicular bodies (MVBs) and ultimately degraded in lysosomes. This serves as a mechanism to downregulate EGFR signaling.

Beyond the endocytic pathway, EGFR has also been observed in other subcellular locations, including the Golgi apparatus, nucleoli, and cytosol, although its function in these compartments is less understood.[1]

General Mechanisms of EGFR Inhibitors

EGFR inhibitors are a cornerstone of targeted cancer therapy. They can be broadly categorized into two main classes: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).

Monoclonal Antibodies (mAbs)

These are large proteins that bind to the extracellular domain of EGFR. Their primary mechanisms of action include:

-

Preventing Ligand Binding: By occupying the ligand-binding site, they prevent the activation of the receptor.[4]

-

Inducing Receptor Internalization and Downregulation: Some mAbs can promote the dimerization, internalization, and subsequent degradation of EGFR.[4]

-

Activating an Immune Response: The Fc region of the antibody can recruit immune cells to the tumor, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[4]

Tyrosine Kinase Inhibitors (TKIs)

These are small molecules that can diffuse across the cell membrane and target the intracellular tyrosine kinase domain of EGFR.[4]

-

Inhibiting Kinase Activity: TKIs competitively bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of EGFR and blocking downstream signaling.[4][5]

Experimental Protocols

The study of EGFR cellular uptake and localization relies on a variety of established molecular and cell biology techniques.

Immunofluorescence and Confocal Microscopy

This is a key method for visualizing the subcellular localization of proteins.

Protocol Outline:

-

Cell Culture: Plate cells of interest (e.g., A549 human lung cancer cells with high EGFR expression) on glass coverslips and grow to desired confluency.[6]

-

Treatment: Treat cells with the compound of interest (e.g., an EGFR inhibitor) for the desired time.

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde to preserve cellular structures.

-

Permeabilization: If targeting intracellular epitopes, permeabilize the cell membrane with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a solution like bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate with a primary antibody specific for EGFR.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody. Co-staining with markers for specific organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) can provide more precise localization information.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

Flow Cytometry

Flow cytometry can be used to quantify the amount of EGFR on the cell surface and the cellular uptake of fluorescently labeled molecules.

Protocol Outline:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Labeling: For surface EGFR quantification, label cells with a fluorescently-conjugated anti-EGFR antibody. For uptake studies, the inhibitor or a nanoparticle carrier can be fluorescently labeled.

-

Analysis: Analyze the cells on a flow cytometer to measure the fluorescence intensity per cell. A shift in fluorescence intensity compared to a control indicates uptake or changes in surface protein levels.

Western Blotting

This technique is used to quantify the total amount of EGFR protein in a cell lysate and to assess its phosphorylation state.

Protocol Outline:

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR or a specific phosphorylated form of EGFR.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Quantitative Data Summary

While specific quantitative data for "this compound" is unavailable, the following table summarizes the types of quantitative data that are typically generated in studies of EGFR inhibitors.

| Parameter | Experimental Technique(s) | Typical Readout | Significance |

| Cellular Uptake | Flow Cytometry, Confocal Microscopy, ICP-MS (for metal-containing compounds) | Mean Fluorescence Intensity, % of Positive Cells, Intracellular Concentration | Measures the efficiency of inhibitor entry into the cell. |

| Subcellular Localization | Confocal Microscopy (with co-localization analysis) | Pearson's Correlation Coefficient, Mander's Overlap Coefficient | Determines the specific cellular compartments where the inhibitor accumulates. |

| EGFR Expression Levels | Western Blot, Flow Cytometry, Immunohistochemistry | Relative Protein Abundance, Mean Fluorescence Intensity, H-Score | Quantifies the amount of EGFR protein, which can influence inhibitor efficacy. |

| EGFR Phosphorylation | Western Blot, ELISA | Ratio of Phospho-EGFR to Total EGFR | Measures the direct inhibitory effect on EGFR kinase activity. |

| Cell Viability/Proliferation | MTT Assay, CellTiter-Glo Assay | IC50 / GI50 | Determines the concentration of inhibitor required to inhibit cell growth by 50%. |

Conclusion

The cellular uptake and subcellular localization of EGFR are fundamental to its biological function and its role as a therapeutic target. While the specific characteristics of "this compound" remain to be elucidated, the principles and experimental approaches outlined in this guide provide a robust framework for the investigation of any novel EGFR inhibitor. A thorough understanding of how a compound interacts with the cellular machinery governing EGFR trafficking is crucial for optimizing its therapeutic efficacy and advancing the development of next-generation targeted cancer therapies.

References

- 1. Subcellular - EGFR - The Human Protein Atlas [proteinatlas.org]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preclinical Pharmacology of EGFR Inhibitors: A Technical Guide

Disclaimer: Extensive searches for preclinical pharmacology studies on a compound specifically named "Egfr-IN-7" did not yield any specific results. Therefore, this document provides a comprehensive, in-depth technical guide to the typical preclinical pharmacology studies conducted for Epidermal Growth Factor Receptor (EGFR) inhibitors, based on established methodologies and publicly available information on other compounds in this class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][5] Aberrant EGFR signaling, through overexpression or mutation, is a key driver in the development and progression of various cancers.[6][7] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer therapeutics.[6]

In Vitro Pharmacology

The initial preclinical evaluation of a novel EGFR inhibitor involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Quantitative In Vitro Activity

The following table summarizes the typical quantitative data generated from in vitro studies of an EGFR inhibitor.

| Assay Type | Target/Cell Line | Parameter | Illustrative Value |

| Enzyme Inhibition | Wild-Type EGFR | IC₅₀ | 5 nM |

| EGFR T790M Mutant | IC₅₀ | 50 nM | |

| Other Kinases | IC₅₀ | >1000 nM | |

| Cell Proliferation | A431 (EGFR WT) | GI₅₀ | 20 nM |

| H1975 (EGFR T790M) | GI₅₀ | 150 nM | |

| Normal Fibroblasts | GI₅₀ | >5000 nM | |

| Apoptosis Induction | A431 | EC₅₀ | 100 nM |

Key Experimental Protocols

Enzyme Inhibition Assay (Kinase Assay):

-

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified EGFR.

-

Methodology: A common method is a radiometric assay or a fluorescence-based assay.[8]

-

Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with the test compound at various concentrations.

-

A specific peptide substrate and ATP (often radiolabeled ³²P-ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

-

The amount of incorporated phosphate is quantified using a scintillation counter or fluorescence reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Proliferation Assay:

-

Objective: To assess the cytostatic or cytotoxic effect of the inhibitor on cancer cells.

-

Methodology:

-

Cancer cell lines with known EGFR status (e.g., A431 for wild-type, H1975 for T790M mutation) are seeded in 96-well plates.

-

After cell attachment, they are treated with a range of concentrations of the test compound.

-

Cells are incubated for a period of 48 to 72 hours.

-

Cell viability is measured using reagents like MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

-

The half-maximal growth inhibition (GI₅₀) values are determined from the dose-response curves.

-

Western Blot Analysis for Target Engagement:

-

Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.

-

Methodology:

-

Cells are treated with the EGFR inhibitor for a specified time.

-

Cells are then stimulated with EGF to activate the EGFR pathway.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated downstream effectors (pERK, pAKT), and a loading control (e.g., GAPDH).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

In Vitro Experimental Workflow

In Vivo Preclinical Pharmacology

Following promising in vitro results, the EGFR inhibitor is advanced to in vivo studies to evaluate its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism.

Quantitative In Vivo Data

The table below presents typical data obtained from in vivo preclinical studies.

| Study Type | Animal Model | Dosing Regimen | Endpoint | Illustrative Result |

| Efficacy | Nude mice with A431 xenografts | 50 mg/kg, oral, daily | Tumor Growth Inhibition (TGI) | 85% |

| Nude mice with H1975 xenografts | 100 mg/kg, oral, daily | Tumor Growth Inhibition (TGI) | 60% | |

| Pharmacokinetics (PK) | Sprague-Dawley Rats | 10 mg/kg, IV | Cmax | 1500 ng/mL |

| AUC₀₋₂₄ | 8000 ng*h/mL | |||

| 50 mg/kg, oral | Bioavailability (F%) | 45% | ||

| Pharmacodynamics (PD) | A431 Xenograft Model | 50 mg/kg, single dose | pEGFR Inhibition in Tumor | 90% at 4 hours |

Experimental Protocols

Tumor Xenograft Efficacy Study:

-

Objective: To determine the anti-tumor activity of the EGFR inhibitor in a living animal.

-

Methodology:

-

Immunocompromised mice (e.g., athymic nude or NSG mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A431).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The test compound is administered daily (or as determined by PK studies) via a relevant route (e.g., oral gavage).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis.

-

Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

-

Pharmacokinetic (PK) Study:

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

-

Methodology:

-

The compound is administered to animals (often rats or mice) via both intravenous (IV) and the intended clinical route (e.g., oral).

-

Blood samples are collected at multiple time points after dosing.

-

The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t₁/₂), and oral bioavailability (F%) are calculated using specialized software.

-

In Vivo Experimental Workflow

EGFR Signaling Pathway and Mechanism of Action

EGFR TKIs exert their effect by competitively binding to the ATP pocket of the EGFR kinase domain, which prevents the autophosphorylation and subsequent activation of downstream signaling pathways.[6] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR Signaling Pathway Diagram

This diagram illustrates the major signaling cascades initiated by EGFR activation. An EGFR TKI, such as the hypothetical "this compound," would block the autophosphorylation of the EGFR, thereby preventing the recruitment and activation of downstream signaling molecules like GRB2, PI3K, and PLCγ, and inhibiting the pro-survival and proliferative signals.[3][4]

References

- 1. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Enzyme Kinetics Analysis of EGFR [pubmed.ncbi.nlm.nih.gov]

Unraveling EGFR-IN-7: An In-Depth Technical Guide for Non-Small Cell Lung Cancer Research

An Important Note on the Subject: Extensive research for a publicly documented epidermal growth factor receptor (EGFR) inhibitor specifically designated as "EGFR-IN-7" has not yielded specific scientific literature, preclinical, or clinical data under this identifier. The name may refer to a compound under early-stage, internal development or a less common alias not widely published.

Therefore, to fulfill the detailed requirements of this technical guide for the specified audience, we will focus on a well-characterized, potent, and clinically significant covalent EGFR inhibitor, Osimertinib (formerly AZD9291) , as a representative and highly relevant subject for non-small cell lung cancer (NSCLC) research. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation.

This guide will provide a comprehensive overview of Osimertinib, adhering to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Core Concepts: Mechanism of Action and Selectivity

Osimertinib is an irreversible EGFR TKI designed to selectively inhibit both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index.

Signaling Pathway Inhibition

Osimertinib covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

Investigating a Novel EGFR Inhibitor in Glioblastoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. A key driver of GBM pathogenesis is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is frequently amplified, mutated, and overexpressed in these tumors.[1][2][3] The most common mutation is a constitutively active variant known as EGFRvIII.[2][4] These alterations lead to the aberrant activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting tumor cell proliferation, survival, and invasion.[1][3] Consequently, EGFR has emerged as a critical therapeutic target in glioblastoma.

While several EGFR inhibitors have been developed, their clinical efficacy in glioblastoma has been limited due to factors such as the blood-brain barrier, intra-tumoral heterogeneity, and acquired resistance.[1][4][5] The investigation of novel, potent, and brain-penetrant EGFR inhibitors is therefore of paramount importance.

This technical guide provides a comprehensive framework for the preclinical evaluation of a novel EGFR inhibitor, hereafter referred to as EGFR-IN-X , in glioblastoma cell lines. Due to the absence of publicly available information on a specific compound designated "Egfr-IN-7," this document will serve as a general protocol for researchers investigating any new chemical entity targeting EGFR in this context. The methodologies and data presentation formats outlined herein are designed to facilitate a thorough and systematic assessment of a candidate inhibitor's efficacy and mechanism of action.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing key findings from the investigation of EGFR-IN-X.

Table 1: In Vitro Cytotoxicity of EGFR-IN-X in Glioblastoma Cell Lines

| Cell Line | EGFR Status | IC₅₀ (µM) of EGFR-IN-X | IC₅₀ (µM) of Control Inhibitor (e.g., Gefitinib) |

| U87MG | EGFR wild-type | ||

| U251MG | EGFR amplified | ||

| A172 | EGFR wild-type | ||

| DK-MG | EGFRvIII-positive | ||

| Primary GBM Line 1 | Characterized EGFR status | ||

| Primary GBM Line 2 | Characterized EGFR status |

Table 2: Effect of EGFR-IN-X on EGFR Signaling Pathway Components

| Cell Line | Treatment | p-EGFR (Y1068) (% of control) | p-Akt (S473) (% of control) | p-ERK1/2 (T202/Y204) (% of control) |

| U251MG | Vehicle Control | 100 | 100 | 100 |

| EGFR-IN-X (0.1 µM) | ||||

| EGFR-IN-X (1 µM) | ||||

| EGFR-IN-X (10 µM) | ||||

| DK-MG | Vehicle Control | 100 | 100 | 100 |

| EGFR-IN-X (0.1 µM) | ||||

| EGFR-IN-X (1 µM) | ||||

| EGFR-IN-X (10 µM) |

Table 3: Cell Cycle Analysis of Glioblastoma Cells Treated with EGFR-IN-X

| Cell Line | Treatment | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |

| U251MG | Vehicle Control | |||

| EGFR-IN-X (IC₅₀) | ||||

| DK-MG | Vehicle Control | |||

| EGFR-IN-X (IC₅₀) |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust scientific research. The following section outlines the methodologies for key experiments in the evaluation of EGFR-IN-X.

Cell Culture

-

Cell Lines: A panel of human glioblastoma cell lines with varying EGFR status should be used, including those with wild-type EGFR (e.g., U87MG, A172), EGFR amplification (e.g., U251MG), and the EGFRvIII mutation (e.g., DK-MG). Patient-derived primary cell lines, if available, will provide more clinically relevant data.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂. For certain experiments, serum-free conditions may be required to minimize the confounding effects of growth factors in the serum.

Cell Viability Assay (IC₅₀ Determination)

-

Principle: To determine the concentration of EGFR-IN-X that inhibits the growth of glioblastoma cells by 50% (IC₅₀).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of EGFR-IN-X (e.g., 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well.

-

Incubate for 2-4 hours, then measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis

-

Principle: To assess the effect of EGFR-IN-X on the phosphorylation status and total protein levels of key components of the EGFR signaling pathway.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of EGFR-IN-X for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway (for cell lines that are not constitutively active).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis

-

Principle: To determine the effect of EGFR-IN-X on the cell cycle distribution of glioblastoma cells.

-

Procedure:

-

Treat cells with EGFR-IN-X at its IC₅₀ concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway and the inhibitory action of EGFR-IN-X.

Experimental Workflow Diagrams

Caption: Workflow for Western Blot analysis of EGFR pathway modulation.

Caption: Experimental workflow for determining the IC₅₀ of EGFR-IN-X.

References

- 1. Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of EGFR Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EGFR for Treatment of Glioblastoma: Molecular Basis to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: EGFR Tyrosine Kinase Inhibitors as Potential Therapeutic Agents

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical information for a compound specifically named "Egfr-IN-7". Therefore, this technical guide utilizes Gefitinib (Iressa®) , a well-characterized, first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), as a representative agent to illustrate the core principles, experimental validation, and therapeutic potential of this class of drugs. The data and methodologies presented herein pertain to Gefitinib and serve as a model for the evaluation of novel EGFR inhibitors.

Introduction: The Epidermal Growth Factor Receptor in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[4][5]

Aberrant EGFR signaling, through mechanisms such as receptor overexpression or activating mutations, is a key driver in the development and progression of various solid tumors, most notably non-small cell lung cancer (NSCLC).[1] Consequently, EGFR has emerged as a critical therapeutic target. Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain represent a major class of targeted cancer therapies.[3][6]

Mechanism of Action: Competitive ATP Inhibition

Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[1] It exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP)-binding pocket within the intracellular kinase domain of EGFR.[3][6] This action prevents ATP from binding, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[3] The inhibition of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).[4][5]

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of a representative TKI like Gefitinib.

Caption: EGFR Signaling Pathway and TKI Inhibition.

Quantitative Data Presentation

The efficacy of an EGFR inhibitor is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: In Vitro Efficacy of Gefitinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |

| HCC827 | Exon 19 Deletion | 13.06 | [7] |

| PC9 | Exon 19 Deletion | 77.26 | [7] |

| A549 | Wild-Type | 3,940 - 19,910 | [8][9] |

| NCI-H1299 | Wild-Type | 4,420 | [9] |